(6-Phthalimidohexyl)triphenylphosphonium bromide
(6-Phthalimidohexyl)triphenylphosphonium bromide
Brand Name:
Vulcanchem
CAS No.:
129789-59-9
VCID:
VC0152119
InChI:
InChI=1S/C32H31NO2P.BrH/c34-31-29-22-12-13-23-30(29)32(35)33(31)24-14-1-2-15-25-36(26-16-6-3-7-17-26,27-18-8-4-9-19-27)28-20-10-5-11-21-28;/h3-13,16-23H,1-2,14-15,24-25H2;1H/q+1;/p-1
SMILES:
C1=CC=C(C=C1)[P+](CCCCCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Molecular Formula:
C32H31BrNO2P
Molecular Weight:
572.483
(6-Phthalimidohexyl)triphenylphosphonium bromide
CAS No.: 129789-59-9
Cat. No.: VC0152119
Molecular Formula: C32H31BrNO2P
Molecular Weight: 572.483
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129789-59-9 |
|---|---|
| Molecular Formula | C32H31BrNO2P |
| Molecular Weight | 572.483 |
| IUPAC Name | 6-(1,3-dioxoisoindol-2-yl)hexyl-triphenylphosphanium;bromide |
| Standard InChI | InChI=1S/C32H31NO2P.BrH/c34-31-29-22-12-13-23-30(29)32(35)33(31)24-14-1-2-15-25-36(26-16-6-3-7-17-26,27-18-8-4-9-19-27)28-20-10-5-11-21-28;/h3-13,16-23H,1-2,14-15,24-25H2;1H/q+1;/p-1 |
| Standard InChI Key | SQTSHQQNNSLBJE-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C=C1)[P+](CCCCCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator